Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable subject of study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester typically involves the reaction of bis(2-chloroethyl)amine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme can be represented as follows:
[ \text{Bis(2-chloroethyl)amine} + \text{Methyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification, distillation, and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Hydrolysis: The ester group can undergo hydrolysis in the presence of water or acidic/basic conditions, leading to the formation of the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted carbamates and corresponding by-products.
Hydrolysis: Products include carbamic acid and methanol.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, 2-chloroethyl ester
- Carbamic acid, β-chloroethyl ester
- N-[Bis(2-chloroethyl)aminomethyl]carbamic acid ethyl ester
Uniqueness
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester is unique due to its specific structure, which includes both chloroethyl and carbamate functional groups. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
58050-42-3 |
---|---|
Molecular Formula |
C7H14Cl2N2O2 |
Molecular Weight |
229.10 g/mol |
IUPAC Name |
methyl N-[bis(2-chloroethyl)aminomethyl]carbamate |
InChI |
InChI=1S/C7H14Cl2N2O2/c1-13-7(12)10-6-11(4-2-8)5-3-9/h2-6H2,1H3,(H,10,12) |
InChI Key |
RTEPJFCSTHDLPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCN(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.